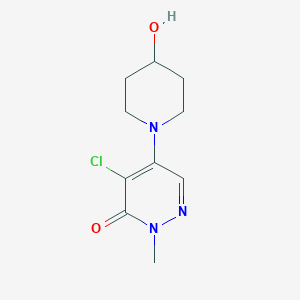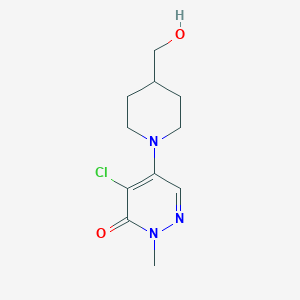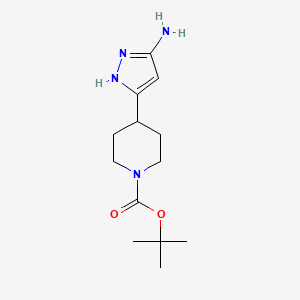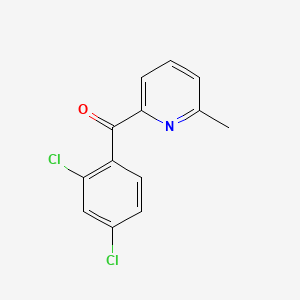
4-Chloro-2-cyclopropyl-6-(pyridin-3-yl)pyrimidine
Descripción general
Descripción
Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific structure of “4-Chloro-2-cyclopropyl-6-(pyridin-3-yl)pyrimidine” includes a chlorine atom, a cyclopropyl group, and a pyridin-3-yl group attached to the pyrimidine ring.Aplicaciones Científicas De Investigación
Nonlinear Optical (NLO) Properties
The pyrimidine ring is notably prevalent in nature, present in both DNA and RNA as nitrogenous bases. Derivatives of pyrimidine, particularly those related to thiopyrimidines, have garnered attention for their promising applications in medicine and nonlinear optics (NLO). A comprehensive study on phenyl pyrimidine derivatives, focusing on their NLO characteristics, was conducted. The study leveraged Density Functional Theory (DFT) to ascertain various molecular and electronic parameters. This thorough examination established that these derivatives demonstrate significant NLO properties, making them valuable in high-tech optoelectronic applications (Hussain et al., 2020).
Synthesis and Characterization
The realm of pyrimidine derivatives is extensive, with these compounds holding substantial prominence across various applications. A specific focus on the synthesis and characterization of particular pyrimidine derivatives, namely 6-methyl-4-(3-phenyl-pyridin-4-ylmethanone-1-H-pyrazol)-2-thio-N-substituted phenyl pyrimide-5-carboxamide, was highlighted. These derivatives were synthesized through a one-pot synthesis method, employing a process known as the Biginelli reaction. Comprehensive characterization through techniques like IR, 1H NMR, and mass spectroscopy was performed, ensuring a detailed understanding of these compounds (Rathod & Solanki, 2018).
Pharmacological Aspects
Pyrimidine, an aromatic heterocyclic organic compound, has been synthesized primarily through the "Principal Synthesis" method. This synthesis involves the cyclization of beta-dicarbonyl compounds with N-C-N compounds. The derivatives of pyrimidine have been recognized for their multifaceted pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, antidiabetic, and analgesic activities. This comprehensive overview underscores the versatility and potential of pyrimidine derivatives in therapeutic applications (Verma et al., 2020).
Application in Organic Light-Emitting Diodes (OLEDs)
Research focused on the synthesis of heteroleptic Ir(III) metal complexes using pyrimidine chelates for application in organic light-emitting diodes (OLEDs). These complexes exhibited promising photophysical properties, making them suitable for use in high-performance sky-blue- and white-emitting OLEDs. This study underscores the potential of pyrimidine derivatives in advancing OLED technology (Chang et al., 2013).
Propiedades
IUPAC Name |
4-chloro-2-cyclopropyl-6-pyridin-3-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3/c13-11-6-10(9-2-1-5-14-7-9)15-12(16-11)8-3-4-8/h1-2,5-8H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEIVWJAOLPDPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


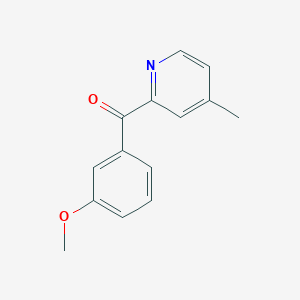
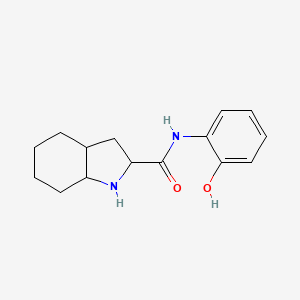
![[1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1463011.png)
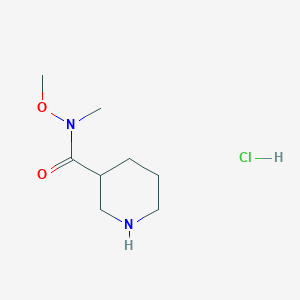
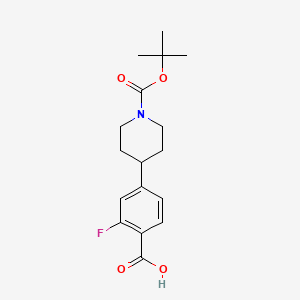
![1-Boc-5-Fluorospiro[indoline-3,4'-piperidine]](/img/structure/B1463018.png)
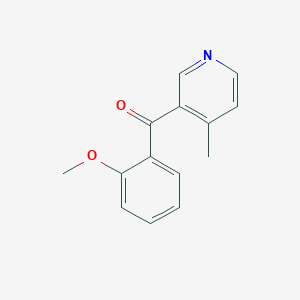
![1-Methyl-5-[(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)amino]-1,2-dihydropyridin-2-one](/img/structure/B1463021.png)
